etretinate

描述

Evolution of Retinoid Research Paradigms

The understanding of retinoid function has advanced through various research paradigms. Initially, research focused on identifying and characterizing naturally occurring retinoids, such as retinol (B82714), retinal, and retinoic acid, and their roles in vision, growth, and differentiation. acs.org The discovery of nuclear retinoid receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), marked a significant shift, establishing a molecular basis for retinoid action through the modulation of gene expression. ijdvl.com This led to the development of synthetic retinoids designed to interact specifically with these receptors, aiming for improved efficacy and reduced toxicity profiles compared to earlier compounds. karger.comijdvl.com The evolution continues with the development of newer generations targeting specific receptor subtypes or pathways. ijdvl.comresearchgate.net

Discovery and Early Preclinical Investigations of Etretinate (B1671770)

This compound (originally known as Ro 10-9359) was developed by Hoffmann–La Roche. wikipedia.orgnih.gov It was selected from animal experiments which indicated better intestinal absorption compared to its free acid form, etretin. karger.com Early preclinical investigations focused on its pharmacological profile, suggesting its potential to normalize pathological changes in epidermal and dermal skin by inhibiting hyperkeratinization and cell differentiation. nih.gov These studies laid the groundwork for its eventual clinical evaluation in severe keratinization disorders.

Positioning this compound within the Retinoid Family of Compounds

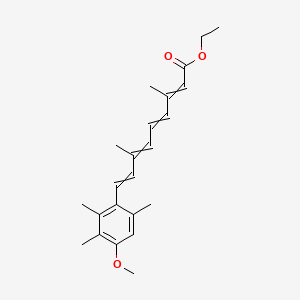

Retinoids are broadly classified into generations based on their chemical structure and the timeline of their development. ijdvl.comwikipedia.org this compound is categorized as a second-generation retinoid. wikipedia.orgwikipedia.orgncats.io This generation is characterized by synthetic aromatic analogs, in contrast to the first generation which includes naturally occurring compounds and their isomers like retinol and tretinoin. ijdvl.comresearchgate.net In this compound, the cyclohexenyl group found in retinoic acid is replaced by a 4-methoxy-2,3,6-trimethylphenyl group, while retaining the all-trans-tetraene structure of the side chain. iarc.fr The terminal carboxyl group is esterified with an ethyl group. iarc.fr This chemical structure is distinct from the poly-aromatic structures of third-generation retinoids like adapalene (B1666599) and tazarotene, and the pyranone structure of the fourth-generation retinoid, trifarotene. ijdvl.comresearchgate.net

Table 1: Classification of Retinoids by Generation

| Generation | Chemical Structure Characteristic | Examples |

| First Generation | Non-aromatics | Retinol, Retinaldehyde, Tretinoin, Isotretinoin |

| Second Generation | Mono-aromatics | This compound, Acitretin (B1665447) |

| Third Generation | Poly-aromatics | Adapalene, Tazarotene, Bexarotene |

| Fourth Generation | Pyranones | Seletinoid G, Trifarotene |

Theoretical Frameworks Underpinning this compound's Biological Activity

The biological activity of this compound is primarily understood through its interaction with nuclear retinoid receptors, specifically RARs and RXRs. iarc.frpatsnap.com These receptors act as ligand-inducible transcription factors belonging to the steroid-thyroid superfamily of nuclear receptors. iarc.fr Upon administration, this compound is metabolized to its free acid form, acitretin, which is considered the biologically active metabolite. iarc.frpatsnap.comnih.govdrugbank.com Acitretin then binds to RARs and RXRs, forming heterodimers that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes. ijdvl.com This binding modulates the transcription of genes involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. patsnap.com

Specifically, this compound is thought to interfere with the terminal differentiation of keratinocytes and inhibit their proliferation, which is relevant to its use in hyperproliferative skin disorders like psoriasis. patsnap.comnih.govdrugbank.com It is also believed to enhance the binding of cAMP to the regulatory RI subunit of cAMP-dependent protein kinases. nih.gov Furthermore, this compound has been shown to influence immune responses by affecting T-cell activity and to exert anti-inflammatory effects by reducing inflammatory cell infiltration and pro-inflammatory mediator production. patsnap.com Studies have also indicated that this compound can affect the synthesis of fibronectin in fibroblasts. medicaljournals.se

Table 2: Key Biological Activities and Proposed Mechanisms of this compound (via Acitretin)

| Biological Activity | Proposed Mechanism |

| Modulation of Gene Expression | Binding to RARs and RXRs, influencing transcription of target genes. patsnap.com |

| Inhibition of Keratinocyte Proliferation | Interference with terminal differentiation and reduced cell turnover. patsnap.comnih.govdrugbank.com |

| Anti-inflammatory Effects | Reduced inflammatory cell infiltration and pro-inflammatory mediator production. patsnap.com |

| Modulation of Immune System | Affecting T-cell activity. patsnap.com |

| Influence on Fibronectin Synthesis | Stimulatory effect on dermal fibroblasts. medicaljournals.se |

| Modulation of cAMP Signaling | Enhancement of cAMP binding to protein kinase A. nih.govcaymanchem.com |

The highly lipophilic nature of this compound influences its pharmacokinetics, leading to accumulation in adipose tissue and a long elimination half-life. karger.comiarc.frwikipedia.orgmedicaljournals.se This characteristic distinguishes it from its less lipophilic metabolite, acitretin. karger.comactasdermo.org

Structure

3D Structure

属性

Key on ui mechanism of action |

The mechanism of action of the active metabolite, acitretin, is unknown, however it is believed to work by targeting specific receptors (retinoid receptors) in the skin which help normalize the growth cycle of skin cells. |

|---|---|

分子式 |

C23H30O3 |

分子量 |

354.5 g/mol |

IUPAC 名称 |

ethyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3 |

InChI 键 |

HQMNCQVAMBCHCO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |

规范 SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |

熔点 |

104-105 |

产品来源 |

United States |

Molecular and Cellular Mechanisms of Etretinate Action

Retinoid Receptor-Mediated Signaling Pathways

Retinoids, including etretinate (B1671770) and its metabolite acitretin (B1665447), exert their effects by binding to two main families of nuclear receptors: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). patsnap.comnih.gov These receptors are members of the steroid-thyroid superfamily of nuclear receptors. iarc.friranjd.ir Both RAR and RXR families consist of three subtypes: alpha (α), beta (β), and gamma (γ), each encoded by distinct genes. nih.goviranjd.ir this compound is understood to activate retinoid receptors. ncats.ioselleckchem.comselleck.co.jp

Interaction with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

This compound and its active metabolite, acitretin, interact with both RARs and RXRs. patsnap.compatsnap.comnih.gov These interactions are central to the retinoid signaling pathway, which regulates a wide array of biological processes, including cellular growth, differentiation, and immune function. iranjd.irsemanticscholar.org Acitretin, the active metabolite, binds to and activates RARs and RXRs. patsnap.com

Formation and Function of RAR/RXR Heterodimers and Homodimers

RARs and RXRs can form dimers, which are essential for their function as transcription factors. nih.gov RARs typically form heterodimers with RXRs (RAR/RXR). nih.govgenecards.org RXRs can also form homodimers with themselves (RXR/RXR) or heterodimers with other nuclear receptors, such as thyroid hormone receptors, vitamin D3 receptors, and peroxisome proliferator-activated receptors (PPARs). nih.govdiva-portal.orgresearchgate.net

The formation of these dimers is crucial for binding to specific DNA sequences in the promoter regions of target genes. nih.gov RAR/RXR heterodimers are the primary functional units that bind to Retinoic Acid Response Elements (RAREs). nih.govsemanticscholar.orguniprot.org RXR homodimers can bind to Retinoid X Response Elements (RXREs). semanticscholar.org The specific combination of RAR and RXR subtypes in a heterodimer (e.g., RARα/RXRα) can influence the binding affinity and the transcriptional outcome at different RAREs.

Research indicates that the RXR-RAR heterodimer binds more efficiently to RAREs than either the homodimeric forms of RXR or RAR. embopress.org The RXR-RAR complex can adopt different configurations when bound to various response elements, and these arrangements can influence the heterodimer's function in terms of ligand and corepressor binding. embopress.org

Ligand Binding Domain Specificity and Conformational Changes

Retinoid receptors, like other nuclear receptors, possess a ligand-binding domain (LBD) that specifically interacts with retinoids such as this compound and acitretin. iarc.frbham.ac.uk Ligand binding to the LBD induces conformational changes in the receptor. nih.govcore.ac.ukmdpi.comresearchgate.net These conformational changes are critical for modulating the receptor's interaction with DNA and with coregulatory proteins. nih.govcore.ac.uk

While detailed studies specifically on this compound's interaction with the LBD structure are not extensively documented in the search results, the general mechanism for retinoid receptors involves a conformational shift upon ligand binding. This shift typically leads to the dissociation of corepressors and the recruitment of coactivators, thereby influencing gene transcription. nih.govcore.ac.uk The specificity of ligand binding contributes to the selective activation or repression of target genes.

Recruitment of Coregulatory Proteins (Coactivators and Corepressors)

The transcriptional activity of retinoid receptors is further modulated by the recruitment of coregulatory proteins, including coactivators and corepressors. patsnap.comcore.ac.ukhormonebalance.org In the absence of a ligand, nuclear receptors, including RARs and RXRs, are often associated with corepressor complexes, such as the silencing mediator of retinoid and thyroid hormone receptors (SMRT) and nuclear receptor corepressor (NCoR). core.ac.ukbioscientifica.com These corepressors can repress transcription, partly by recruiting enzymes like histone deacetylases. core.ac.ukwikipedia.org

Upon ligand binding, the conformational change in the receptor's LBD facilitates the release of corepressors and promotes the recruitment of coactivator proteins. nih.govcore.ac.ukbioscientifica.com Coactivators, such as the steroid receptor co-activator 1 (SRC-1) and CREB-binding protein (CBP)/p300, enhance transcription by promoting chromatin remodeling and facilitating the recruitment of the basal transcriptional machinery. hormonebalance.orgbioscientifica.comresearchgate.netnih.gov The interaction between corepressors and coactivators and their mutually exclusive binding to overlapping surfaces on nuclear receptors play a key role in the tissue-specific regulation of some target genes. core.ac.uk

Transcriptional Regulation by this compound

This compound, through its active metabolite acitretin and interaction with RARs and RXRs, significantly impacts gene expression by modulating transcription. patsnap.compatsnap.comnih.gov This transcriptional regulation is the primary mechanism by which this compound exerts its biological effects, such as inhibiting keratinocyte proliferation and normalizing differentiation in conditions like psoriasis. drugbank.compatsnap.comnih.gov

Regulation of Retinoic Acid Response Elements (RAREs) and Retinoid X Response Elements (RXREs)

The core of retinoid receptor-mediated transcriptional regulation lies in their binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) and Retinoid X Response Elements (RXREs). patsnap.comnih.gov RAREs are typically composed of direct repeats of the hexameric sequence 5'-AGGTCA-3', separated by a specific number of nucleotides (spacer). uniprot.orgnih.govtermedia.pl RXREs are also composed of similar repeat sequences. semanticscholar.org

RAR/RXR heterodimers bind to RAREs, while RXR homodimers can bind to RXREs. nih.govsemanticscholar.org The binding of the ligand-bound receptor complex to these response elements in the promoter regions of target genes leads to either the activation or repression of gene transcription. patsnap.comnih.govuniprot.org This modulation of gene expression ultimately alters cellular processes, contributing to the therapeutic effects of this compound. For example, acitretin's binding to RARs and RXRs alters their transcriptional activity, leading to changes in the expression of genes that control cell growth and differentiation. patsnap.com

Data regarding specific RAREs or RXREs directly targeted by this compound was not prominently featured in the search results, but the general principle of retinoid receptor binding to these elements to regulate gene expression is well-established for retinoids, including acitretin. patsnap.comnih.govuniprot.org

| Receptor Type | Dimerization Partner | DNA Binding Site | Transcriptional Effect |

| RAR | RXR | RARE | Activation or Repression |

| RXR | RXR | RXRE | Activation |

| RXR | Other Nuclear Receptors (e.g., PPAR, VDR, TR) | Various Response Elements | Variable, often ligand-dependent |

This table summarizes the general dimerization and DNA binding preferences of RARs and RXRs in the context of retinoid signaling.

Modulation of Gene Expression Profiles in Target Cells

This compound, through its active metabolite acitretin, influences gene expression by binding to specific nuclear receptors, namely Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). patsnap.comnih.govpatsnap.comnih.govpatsnap.comnih.govtermedia.plresearchgate.netpatsnap.comactasdermo.orgguidetopharmacology.orgresearchgate.net These receptors function as ligand-activated transcription factors. patsnap.comnih.govpatsnap.comresearchgate.netepa.gov Upon binding of the ligand (acitretin), RARs and RXRs form heterodimers, which then bind to specific DNA sequences in the promoter regions of target genes, known as Retinoic Acid Response Elements (RAREs). nih.govpatsnap.comresearchgate.net This binding event can either activate or repress the transcription of genes involved in crucial cellular processes such as differentiation, proliferation, and apoptosis. patsnap.comnih.govpatsnap.comresearchgate.net By modulating these genetic pathways, this compound and its metabolite help normalize the growth cycle of skin cells. patsnap.comnih.govpatsnap.comdrugbank.comguidetopharmacology.org

Impact on Epigenetic Modifications and Chromatin Remodeling

While the primary mechanism involves direct binding to nuclear receptors and subsequent transcriptional regulation, retinoids, including this compound's active metabolite, can also influence gene expression through effects on chromatin structure. The binding of RAR-RXR heterodimers to RAREs can lead to the dissociation of corepressor complexes, such as NCOR/SMRT, which are associated with histone deacetylase (HDAC) enzymes. researchgate.net Concurrently, ligand binding promotes the recruitment of coactivator complexes, including those with histone acetyltransferase (HAT) and histone methylase activities. researchgate.net This exchange of corepressors for coactivators leads to changes in chromatin structure, making the DNA more accessible to the transcriptional machinery and thereby influencing gene expression. researchgate.net Conversely, ligand binding can also induce the repression of certain target genes by RARs. researchgate.net

Cellular Processes Influenced by this compound

This compound, primarily through its active metabolite acitretin, significantly impacts various cellular processes, particularly in the context of hyperproliferative and inflammatory conditions. actasdermo.orgpatsnap.comnih.govncats.io

Regulation of Cell Proliferation and Growth Arrest

A key cellular effect of this compound and acitretin is the regulation of cell proliferation and the induction of growth arrest, particularly in keratinocytes, the predominant cell type in the epidermis. actasdermo.orgpatsnap.comnih.govncats.iopatsnap.compatsnap.comnih.govpatsnap.comguidetopharmacology.orgncats.ioiarc.friranjd.irencyclopedia.pubselleckchem.commdpi.com In conditions like psoriasis, where there is excessive keratinocyte proliferation, this compound works by inhibiting this rapid cell turnover. patsnap.comnih.govpatsnap.comdrugbank.compatsnap.com This antiproliferative activity is mediated, at least in part, by the modulation of gene expression through RARs and RXRs, which regulate genes controlling cell growth. patsnap.compatsnap.comnih.govpatsnap.comguidetopharmacology.org Studies have demonstrated a significant reduction in keratinocyte proliferation following this compound treatment. nih.gov

Retinoids can influence cell cycle progression by affecting the expression of cell cycle regulators. For example, retinoids can alter the expression of FoxO transcription factors, which are involved in regulating cell cycle inhibitors like p21 and p27, leading to G1/S arrest. basicmedicalkey.comnih.gov While the direct impact of this compound on these specific pathways is an area of ongoing research, the known effects of retinoids on cell cycle control contribute to the understanding of this compound's antiproliferative actions. basicmedicalkey.comnih.gov

Furthermore, this compound promotes the normalization of epidermal cell differentiation, interfering with the abnormal keratinization process seen in certain skin disorders. patsnap.comnih.govncats.iopatsnap.comdrugbank.compatsnap.comguidetopharmacology.orgncats.io This enhanced differentiation, coupled with the inhibition of proliferation, helps to restore a more typical skin architecture. patsnap.compatsnap.com

Here is a summary of observed cellular effects:

| Cellular Process | Effect of this compound/Acitretin | Supporting Evidence |

| Keratinocyte Proliferation | Inhibition/Reduction | Clinical studies, in vitro studies patsnap.comnih.govpatsnap.compatsnap.comnih.govguidetopharmacology.orgiarc.frencyclopedia.pubselleckchem.commdpi.comnih.gov |

| Keratinocyte Differentiation | Promotion/Normalization | Clinical studies, proposed mechanism patsnap.comnih.govncats.iopatsnap.comdrugbank.compatsnap.comguidetopharmacology.orgncats.io |

| Epidermal Thickness | Decrease | Clinical studies nih.gov |

| Inflammatory Cell Infiltration | Inhibition/Reduction | Proposed mechanism, clinical observations patsnap.comncats.ioselleckchem.com |

| Production of Inflammatory Mediators | Decrease | Proposed mechanism patsnap.compatsnap.compatsnap.com |

| T-cell Activity | Modulation | Proposed mechanism patsnap.compatsnap.compatsnap.com |

| Erythrocyte Membrane Fluidity | Increase | In vivo and in vitro studies nih.govncats.io |

Induction of Cellular Differentiation Programs

This compound and its active metabolite, acitretin, significantly influence cellular differentiation programs, particularly within the epidermis. This modulation is central to their therapeutic utility in conditions characterized by abnormal cell turnover and differentiation.

Keratinocyte Differentiation Pathways

This compound and acitretin are known to interfere with or normalize the terminal differentiation of keratinocytes, the predominant cell type in the epidermis. drugbank.comnih.govpatsnap.comncats.ionih.gov This action is primarily mediated through their binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). patsnap.compatsnap.com These receptors function as ligand-activated transcription factors that regulate the expression of a wide array of genes, including those critical for controlling cell differentiation and proliferation. patsnap.compatsnap.com

Research findings indicate that treatment with this compound can enhance epidermal differentiation. This enhancement has been evidenced by observations such as increased production of filaggrin, changes in the size and number of keratohyaline granules, and a greater abundance of keratin (B1170402) filaments within epidermal cells. nih.gov It is suggested that retinoids like this compound play a role in normalizing the process of epidermal differentiation, particularly in conditions where this process is abnormal. nih.gov Acitretin, the active metabolite, contributes to restoring the normal structure of the epidermis by promoting the differentiation of hyperproliferative keratinocytes and reducing their abnormal growth. patsnap.com

Modulation of Apoptosis and Cell Survival Pathways

Retinoids, including the active metabolite of this compound, acitretin, are involved in regulating genes that govern fundamental cellular processes such as differentiation, proliferation, and apoptosis. patsnap.compatsnap.comiranjd.ir Their influence on these processes is mediated through interactions with RARs and RXRs. patsnap.compatsnap.com Apoptosis, or programmed cell death, is a tightly controlled biological process essential for tissue homeostasis and the elimination of damaged or abnormal cells. It involves various intricate pathways and key regulatory molecules, including members of the Bcl-2 protein family and caspases. nih.govmdpi.comfrontiersin.org While retinoids have been implicated in the induction of apoptosis iranjd.ir, and the general mechanisms of apoptotic pathways are well-characterized nih.govmdpi.comfrontiersin.org, specific detailed research findings explicitly demonstrating how this compound directly modulates these pathways (e.g., its precise effects on specific Bcl-2 proteins or caspases) were not extensively detailed in the provided information. However, the known interactions between retinoid receptors and signaling pathways like NF-κB, which is recognized for its role in suppressing apoptosis mdpi.comresearchgate.net, suggest a potential indirect link through which this compound could influence cell survival.

Interactions with Other Signaling Pathways

The molecular actions of this compound are significantly mediated by its conversion to the active metabolite, acitretin. patsnap.compatsnap.com Acitretin exerts its effects primarily by binding to and activating nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). patsnap.compatsnap.com These receptors function as ligand-dependent transcription factors, playing a crucial role in modulating the expression of target genes. patsnap.compatsnap.comiranjd.ir

Cross-talk with AP-1 and NF-κB Signaling

A significant aspect of retinoid receptor activity is their ability to engage in cross-talk with other major intracellular signaling pathways, notably those involving the transcription factors Activator Protein 1 (AP-1) and Nuclear Factor-kappa B (NF-κB). iranjd.irdiva-portal.org Retinoid receptors have been shown to transrepress the transcriptional activity of AP-1 and other transcription factors. iranjd.ir This transrepression can lead to the inhibition of genes that are positively regulated by AP-1, such as those encoding matrix metalloproteinases (MMPs). nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that transmit signals from the cell surface to the nucleus, regulating diverse cellular processes including proliferation, differentiation, and apoptosis ajol.info. Research suggests that retinoids, including this compound, can modulate these pathways.

Studies have indicated that retinoids can influence the activity of components within the MAPK cascade. For instance, all-trans-retinoic acid has been shown to downregulate the MAPK/ERK pathway in keratinocytes, which can contribute to the attenuation of UV-induced vascular endothelial growth factor (VEGF) production mdpi.com. While direct detailed studies specifically on this compound's comprehensive impact across all MAPK sub-pathways (ERK, JNK, p38) are less extensively documented in the provided search results, the involvement of MAPK signaling in conditions treated by this compound, such as psoriasis, is recognized ajol.info. Candidate targets for the action of acitretin (the active metabolite of this compound) in psoriasis have been found to be involved in the MAPK signaling pathway, including MAPK1, MAPK8, and MAPK14 ajol.info. Elevated expression of phosphorylated MAPK1 has been observed in psoriatic lesion tissues, and inhibiting MAPK1 activation has been shown to repress keratinocyte proliferation ajol.info. This suggests that modulation of MAPK pathways, particularly those involving MAPK1, may be a mechanism through which this compound exerts its effects in hyperproliferative skin disorders.

Influence on TGF-β and EGF Receptor Signaling

Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor (EGF) receptor signaling pathways are crucial regulators of cell growth, differentiation, and tissue repair. TGF-β signals primarily through SMAD proteins, while also interacting with other pathways like MAPK ijmcmed.orgmdpi.com. EGF signals through its receptor (EGFR), a receptor tyrosine kinase, influencing processes such as cell proliferation and survival mdpi.com.

Retinoids have been shown to influence EGF receptor signaling. Studies using SV40-transformed keratinocytes demonstrated that all-trans-retinoic acid inhibited EGF binding to its receptor and decreased EGF receptor quantity nih.gov. This compound was also tested in these studies and found to be less effective than 13-cis-retinoic acid and another retinoid (Ro13-7410) in decreasing EGF binding, but it still significantly reduced EGF binding nih.gov. Furthermore, this compound, along with other retinoids, was shown to block the induction of ornithine decarboxylase (ODC) activity by EGF nih.govnih.gov. ODC is an enzyme involved in polyamine synthesis, which is linked to cell proliferation nih.gov. This suggests that this compound can interfere with EGF-mediated signaling cascades that promote proliferation.

Preclinical Pharmacodynamics and Biological Effects of Etretinate

Effects on Cellular Models In Vitro

In vitro studies have explored the direct effects of etretinate (B1671770) on different cell types, including primary cells, cancer cell lines, and immune cells.

Primary Cell Culture Studies (e.g., Human Keratinocytes, Fibroblasts)

This compound has been shown to influence the behavior of primary skin cells, such as keratinocytes and fibroblasts. Studies on human keratinocytes have indicated that this compound can promote their proliferation under certain culture conditions, such as in keratinocyte growth medium, but not in growth factor-deficient medium. nih.gov It has also been observed to partly overcome growth inhibition induced by PMA in normal human keratinocytes. nih.gov

Regarding fibroblasts, studies have shown varied effects depending on the source of the cells. In fibroblasts from elderly donors, this compound increased the content of collagen and glycosaminoglycans (GAGs) in the cell layer at specific concentrations. meral.edu.mm This effect was not observed in dermal fibroblasts from younger donors, suggesting a potential differential effect based on donor age. meral.edu.mm While some previous in vitro studies reported an inhibitory effect of this compound on fibroblast growth, the study utilizing a three-dimensional culture system did not find a significant effect of this compound on fibroblast proliferation in either monolayer or three-dimensional culture. meral.edu.mm

Cancer Cell Line Research and Growth Inhibition Studies

Research using various cancer cell lines has investigated the potential of this compound to inhibit cell growth. This compound has demonstrated growth inhibitory activity in some tumor cell lines. iarc.fr For instance, it inhibited IL-1 alpha secretion and enhanced IL-8 secretion in a human squamous cell carcinoma cell line (HSC-1). nih.gov However, its effectiveness can vary depending on the cell line and culture conditions. nih.gov In some studies, acitretin (B1665447), the active metabolite, was found to be more effective than this compound in reducing the proliferation of various tumor cell lines, including those from human breast cancer, acute myelocytic leukemia, and squamous carcinoma. iarc.fr this compound did not affect cell proliferation in rat bladder carcinoma cells exposed for a short duration. iarc.fr No correlation was found between the sensitivity of certain murine sarcomas and carcinomas to this compound in vivo and their sensitivity to acitretin in vitro. iarc.fr

This compound has been shown to inhibit the induction by TPA of ornithine decarboxylase mRNA in a simian virus 40-transformed human keratinocyte cell line. iarc.fr It also significantly inhibited Epstein-Barr virus induction in Raji infected cells. iarc.fr

Data Table 1: Effects of this compound on Cell Lines

| Cell Line Type | Observed Effect | Reference |

| Normal Human Keratinocytes (in KGM) | Promoted proliferation | nih.gov |

| Normal Human Keratinocytes (in KBM) | No effect on proliferation | nih.gov |

| HSC-1 (human squamous cell carcinoma) | Inhibited IL-1 alpha secretion, enhanced IL-8 secretion | nih.gov |

| Rat Bladder Carcinoma Cells | No effect on proliferation (short exposure) | iarc.fr |

| SV40-transformed human keratinocytes | Completely inhibited TPA-induced ornithine decarboxylase mRNA induction | iarc.fr |

| Raji infected cells | Markedly inhibited Epstein-Barr virus induction by croton oil and n-butyrate | iarc.fr |

Immune Cell Modulation Studies (e.g., Lymphocytes, Macrophages, Dendritic Cells)

This compound has demonstrated effects on immune cells, indicating its immunomodulatory potential. In vitro studies have shown that this compound can significantly decrease the proliferation of rat T lymphocytes in response to alloantigens at non-toxic concentrations. nih.gov Interestingly, preincubation of allogeneic stimulator cells with this compound enhanced their capacity to stimulate fresh responder lymphocytes. nih.gov this compound also potentiated the induction of non-specific suppressor T cells, which inhibit alloantigen-stimulated proliferation of fresh responder cells. nih.gov This suggests both direct inhibitory effects on alloresponsive T cells and an indirect mechanism involving the potentiation of suppressor T cells. nih.gov

While this compound did not affect the differentiation of lymphoid cells in some studies, clinical studies have suggested it can activate T cells. iarc.fr In patients, this compound treatment increased reactions to recall antigens and stimulated the number of peripheral T lymphocytes. iarc.fr this compound treatment also decreased the cytotoxic activity of neutrophils and their migration into human skin. iarc.fr

Data Table 2: Effects of this compound on Immune Cells In Vitro

| Immune Cell Type | Observed Effect | Reference |

| Rat T Lymphocytes | Significantly decreased proliferation in response to alloantigens | nih.gov |

| Allogeneic Stimulator Cells | Preincubation enhanced capacity to stimulate fresh responder lymphocytes | nih.gov |

| Non-specific Suppressor T cells | Potentiated induction, leading to inhibition of alloantigen-stimulated proliferation of fresh responder cells | nih.gov |

| Lymphoid Cells | Did not affect differentiation (in some studies) | iarc.fr |

| Neutrophils | Decreased cytotoxic activity and migration into human skin (observed in patients) | iarc.fr |

Investigations in Animal Models of Disease Pathophysiology

Animal models, particularly rodent models of inflammatory skin conditions, have been used to investigate the effects of this compound in a more complex biological setting.

Rodent Models of Inflammatory Skin Conditions (e.g., Psoriasiform Models)

Rodent models that mimic aspects of inflammatory skin conditions, such as psoriasiform models induced by agents like imiquimod, have been utilized to study the effects of this compound and its active metabolite, acitretin. mednexus.orgfrontiersin.org In these models, this compound and acitretin have shown therapeutic potential by influencing the pathological changes characteristic of these conditions. mednexus.orgfrontiersin.org

Histopathological and Molecular Changes Induced by this compound

Studies in rodent models have examined the histopathological and molecular alterations induced by this compound treatment. In imiquimod-induced psoriasiform mouse models, acitretin, the active metabolite of this compound, has been shown to reduce the proliferation rate in the acanthotic epidermis, promote terminal differentiation of keratinocytes, regulate the desquamation of corneocytes, and decrease the thickness of the stratum corneum and inflammation. mednexus.org These effects contribute to the reduction of psoriasis-like changes observed in these models. mednexus.org

This compound treatment in MRL/lpr mice resulted in a significant decrease in mean dermal thickness and changes in collagen bundles. selleckchem.com A TUNEL assay showed a significant increase in the density of TUNEL-positive cells in the dermis of this compound-treated mice, indicating the induction of apoptosis. selleckchem.com The ratio of procollagen (B1174764) α 1 (I) chain to β actin mRNA showed a significant decrease after one day of treatment but a significant increase after 14 days, suggesting a complex regulation of collagen synthesis over time. selleckchem.com this compound also suppressed the appearance of skin lesions in these mice, potentially through the induction of apoptosis and regulation of cytokine expression. selleckchem.com

While specific detailed histopathological data solely for this compound in rodent psoriasiform models was less prevalent in the search results compared to its metabolite acitretin, the known conversion of this compound to acitretin in vivo suggests that the effects observed with acitretin in these models are relevant to the activity of this compound. patsnap.commednexus.org The effects of retinoids, including this compound and acitretin, on normalizing epidermal cell proliferation, differentiation, and cornification are considered key to their therapeutic action in hyperproliferative skin disorders. drugbank.commednexus.orgijdvl.com

Data Table 3: Histopathological and Molecular Effects in Animal Models

| Animal Model (Rodent) | Treatment | Observed Histopathological/Molecular Changes | Reference |

| Imiquimod-induced psoriasiform mouse | Acitretin (active metabolite of this compound) | Reduced epidermal proliferation, promoted keratinocyte differentiation, regulated corneocyte desquamation, decreased stratum corneum thickness, reduced inflammation. | mednexus.org |

| MRL/lpr mice | This compound | Decreased mean dermal thickness, changes in collagen bundles, increased dermal TUNEL-positive cells (apoptosis), complex regulation of procollagen mRNA. | selleckchem.com |

Impact on Epidermal Hyperplasia and Differentiation Markers

Preclinical studies have explored the effects of this compound on epidermal hyperplasia and the expression of differentiation markers. Retinoids, including this compound and its metabolite acitretin, are known to influence keratinocyte proliferation and differentiation. nih.govresearchgate.net In models of altered epidermal growth, this compound has been shown to modulate these processes. For instance, studies using the mouse tail assay, a model suitable for detecting altered epidermal differentiation, found that this compound influenced the metabolic alterations caused by the removal of the stratum corneum, including effects on the incorporation rates of thymidine (B127349) triphosphate into DNA and leucine (B10760876) into protein. nih.gov

Research indicates that retinoids can alter the course of epidermal differentiation and the expression of differentiation-specific epidermal proteins. iarc.fr In some experimental systems, this compound or its metabolite acitretin have been shown to stimulate epidermal outgrowth and influence keratin (B1170402) formation. iarc.friarc.fr While high doses of retinoids can sometimes promote proliferation and inhibit squamous cell differentiation programs, physiological levels are necessary for suppressing proliferation and promoting normal differentiation. semanticscholar.org Studies in psoriatic skin models, which exhibit epidermal hyperplasia and abnormal differentiation, have shown that retinoids can reduce epidermal thickness and restore the expression of various proliferation and differentiation markers such as keratins, involucrin, transglutaminase, loricrin, and filaggrin. nih.govresearchgate.net

Models of Carcinogenesis and Tumorigenesis Research

This compound and its metabolite acitretin have been investigated in preclinical models of carcinogenesis and tumorigenesis, primarily due to the known role of retinoids in regulating cell growth, differentiation, and apoptosis, processes often dysregulated in cancer. patsnap.comnih.gov Retinoids have demonstrated potential as chemoprophylactic agents in various cancer models. nih.govnih.gov

In some experimental models, this compound has shown effects on tumorigenesis, although in some cases, it has been reported to enhance the tumorigenic effects of carcinogens. iarc.fr Studies in respiratory tracts exposed to carcinogens indicated that this compound could inhibit the loss of mucus secretion and ciliary function. iarc.fr Research in mouse models of squamous cell carcinoma (SCC) has explored the effects of retinoid supplementation on chemical and UV-induced skin carcinogenesis. nih.gov Acitretin, the active metabolite of this compound, has been studied more extensively in the context of cancer prevention, particularly in high-risk populations. nih.govmdpi.com These studies suggest that retinoids can suppress several hallmarks of tumorigenesis in these models. nih.gov

Immunological Models and Modulation of Inflammatory Responses

Preclinical research has also examined this compound's effects in immunological models and its ability to modulate inflammatory responses. Retinoids are known to influence the immune system and inflammatory processes. patsnap.comresearchgate.net this compound has been shown to exert anti-inflammatory effects. patsnap.com

Studies in models of inflammatory skin conditions, such as psoriasis, have provided insights into this compound's impact on immune cells and inflammatory mediators. This compound treatment has been observed to reduce the infiltration of inflammatory cells into the skin and decrease the production of pro-inflammatory cytokines and mediators. patsnap.com For instance, in studies involving psoriatic tissue, this compound treatment led to a reduction in the presence of T-lymphocyte subsets and a decrease in the production of inflammation-associated proteins by epidermal keratinocytes. nih.gov This suggests that this compound can function as a disease-suppressive agent by influencing cellular immune elements and tissue inflammation. nih.gov

Studies on Tissue Remodeling and Extracellular Matrix Components

The influence of this compound on tissue remodeling and extracellular matrix (ECM) components has been a subject of preclinical investigation, given the role of retinoids in regulating various cellular processes that contribute to tissue structure and function. The ECM is a dynamic structure that undergoes continuous remodeling, a process crucial for tissue morphogenesis, differentiation, and repair. nih.govnih.gov

While extensive specific data on this compound's direct impact on ECM components in preclinical models is less prominent in the search results compared to its effects on epidermal cells and inflammation, retinoids in general are known to influence processes that can affect tissue remodeling, such as cell differentiation and proliferation. semanticscholar.orgnih.gov ECM remodeling involves the deposition, degradation, and modification of its components, mediated by enzymes like metalloproteinases. nih.govnih.gov Retinoids have been shown to influence the biology of various skin cells, including dermal fibroblasts and vascular endothelial cells, which play roles in ECM production and remodeling. semanticscholar.org Alterations in ECM composition and stiffness can contribute to various pathological conditions. nih.govmdpi.com

Retinoid Resistance Mechanisms in Preclinical Models

Despite the therapeutic effects observed in preclinical models and clinical settings for certain conditions, resistance to retinoids, including this compound or its active metabolite, can occur. Understanding the mechanisms of retinoid resistance is crucial for developing strategies to overcome it in research settings.

Molecular Mechanisms of Acquired Resistance

Acquired resistance to retinoids in preclinical models can arise through various molecular mechanisms. These mechanisms often involve alterations in the retinoid signaling pathway, which is primarily mediated by RARs and RXRs. patsnap.comnih.govresearchgate.net Resistance can be linked to reduced availability of the active retinoid within the cell or alterations in the retinoid receptors and their downstream signaling. mdpi.com

Mechanisms contributing to retinoid resistance identified in various preclinical contexts include reduced cellular uptake of retinoids, altered metabolism leading to increased degradation or decreased synthesis of active forms, or increased efflux of retinoids from the cell. mdpi.com Changes in the expression levels or function of retinoid receptors (RARs and RXRs) are also implicated. mdpi.comresearchgate.netnih.gov For example, abnormal expression or silencing of RARβ, a key retinoid receptor isoform, has been associated with loss of retinoid sensitivity in some cancer models. nih.govamegroups.cn Epigenetic mechanisms, such as DNA methylation in the promoter region of RAR genes, can lead to gene silencing and contribute to resistance. mdpi.comnih.govamegroups.cn Additionally, alterations in coactivators that interact with retinoid receptors can affect transcriptional activity and lead to resistance. mdpi.com

Strategies for Overcoming Resistance in Research Settings

Preclinical research explores various strategies to overcome retinoid resistance. These strategies often focus on addressing the identified molecular mechanisms of resistance to restore or enhance sensitivity to retinoids.

One approach involves combining retinoids with other agents that can counteract the resistance mechanisms. For instance, in models where epigenetic silencing of RARβ contributes to resistance, combining retinoids with demethylating agents has shown promise in restoring RARβ expression and retinoid sensitivity. nih.govamegroups.cn Another strategy involves exploring novel synthetic retinoids or retinoid mimetics that may bypass existing resistance mechanisms, such as those resistant to metabolic degradation or with altered binding profiles to overcome receptor mutations or downregulation. mdpi.com

Biochemical Pathways and Etretinate Metabolism in Research Contexts

Metabolic Conversion Pathways

Etretinate (B1671770) undergoes extensive biotransformation following administration, with a significant first-pass metabolism primarily occurring in the liver drugbank.comyoutube.com. The metabolic fate of this highly lipophilic compound involves several key pathways, the most prominent being its conversion to the pharmacologically active metabolite, acitretin (B1665447) drugbank.compatsnap.com. Research has also identified subsequent metabolic steps leading to inactive breakdown products and conjugates destined for excretion drugbank.com. A notable and clinically significant pathway is the reverse metabolic conversion, where the primary metabolite acitretin can be re-esterified back to the parent compound, this compound, a process significantly influenced by the presence of ethanol nih.govnih.govnih.gov.

The principal metabolic pathway for this compound is its hydrolysis to the corresponding carboxylic acid, acitretin (also referred to as etretin) patsnap.comnih.gov. This conversion is critical, as acitretin is the main active metabolite responsible for the therapeutic effects of the drug drugbank.comnih.gov. In vivo studies have demonstrated that this hydrolysis occurs rapidly, with concentrations of acitretin surpassing those of the parent drug in plasma and various tissues shortly after administration nih.gov.

The enzymatic basis for this conversion is the action of esterase enzymes nih.govnih.gov. In vitro research using limb bud cell cultures highlighted the necessity of these enzymes for the metabolic activation of this compound. In these experimental models, this compound itself was inactive, but the introduction of esterase into the culture medium led to its complete hydrolysis and a quantitative conversion to its active acid congeners nih.gov. This fundamental research underscores that the de-esterification process is a prerequisite for the compound's biological activity at the cellular level nih.govnih.gov.

Beyond the primary hydrolysis to acitretin, this compound metabolism proceeds to form a variety of other byproducts. A key secondary metabolite is the 13-cis isomer of acitretin, also known as isoetretin drugbank.comnih.gov. In vitro studies have shown that cellular processes can influence the isomeric state of the final product; for instance, in the presence of esterase, limb bud cells preferentially metabolized this compound to isoetretin rather than acitretin (the all-trans isomer) nih.gov.

Further metabolism results in chain-shortened breakdown products and various conjugates drugbank.com. The deactivation of retinoids, including the metabolites of this compound, can be mediated by the cytochrome P450 (CYP) enzyme system, specifically enzymes like CYP26A1, CYP26B1, and CYP26C1 wikipedia.org. These enzymes convert retinoic acid into oxidized forms such as 4-oxo-retinoic acid, 4-hydroxy-retinoic acid, and 18-hydroxy-retinoic acid wikipedia.org. These oxidized metabolites can then be conjugated with glucuronic acid to form water-soluble compounds that are subsequently excreted wikipedia.org. Studies in rats have also noted the presence of a significant fraction of unidentified metabolites in plasma following this compound administration nih.gov.

Enzymology of this compound Metabolism

The biotransformation of this compound is governed by a specific set of enzymes that catalyze its conversion to various metabolites. Research has focused on identifying these enzymes and characterizing their activity, particularly the esterases responsible for its activation and the enzymes involved in the reverse esterification reaction.

The primary enzymes responsible for the conversion of this compound to its active metabolite acitretin are non-specific esterases (carboxyl ester hydrolases) nih.govnih.gov. These enzymes cleave the ethyl ester bond of this compound to form the free carboxylic acid, acitretin nih.gov.

Conversely, the re-esterification of acitretin back to this compound is also an enzyme-catalyzed reaction nih.govnih.gov. In vitro studies using human liver microsome preparations suggest the involvement of microsomal ligase enzymes nih.gov. The proposed mechanism involves the formation of an intermediate ester between coenzyme A (CoA) and acitretin, which is then trans-esterified by ethanol to form this compound nih.gov. This process is potentiated by the presence of co-factors such as ATP and an NADPH regenerating system nih.gov. While certain retinoids have been shown to induce the hepatic cytochrome P-450 enzyme system, studies suggest that in the context of this compound formation from acitretin, acitretin acts as a substrate for the reaction rather than as an inducer of the enzymes involved nih.govnih.govkarger.com.

In vitro studies have been crucial in elucidating the substrate requirements and kinetics of this compound metabolism. Experiments using primary hepatocyte cultures from rats, monkeys, dogs, and humans have demonstrated that the esterification of acitretin to this compound is highly dependent on the presence of ethanol, particularly in rat and human cells nih.govkarger.com. In these models, this compound was detectable only when ethanol was co-administered with acitretin nih.govkarger.com. While monkey and dog hepatocytes produced trace amounts of this compound without ethanol, its formation was significantly enhanced by the addition of ethanol nih.govkarger.com.

Kinetic investigations with human liver microsomes further defined the co-factors for this reverse conversion, indicating a primary requirement for both ethanol and CoA plus ATP nih.gov. The potentiation of the reaction by an NADPH regenerating system suggests that a subsequent step may also be enzymatically mediated, although spontaneous trans-esterification from the CoA-acitretin intermediate could also occur nih.gov. These findings highlight a specific, enzyme-mediated pathway for the formation of this compound from acitretin that is critically dependent on ethanol as a co-substrate.

Tissue Distribution and Cellular Uptake in Preclinical Models

Preclinical studies, primarily in rats, have characterized the pharmacokinetic profile of this compound, revealing its distribution and accumulation patterns. As a highly lipophilic compound, this compound distributes widely throughout the body youtube.comnih.gov.

Following intravenous administration in rats, this compound rapidly appears in most tissues, followed by a redistribution from highly perfused organs, such as the liver and kidney, into muscle, skin, and ultimately, adipose tissue nih.gov. Adipose tissue serves as a long-term storage depot or "deep compartment" for the drug nih.govnih.gov. Autopsy studies in humans have confirmed the accumulation of this compound in fat and liver, and also identified high concentrations in the adrenal glands nih.gov. The metabolite acitretin, however, does not appear to accumulate in any specific organ, with the possible exception of the liver and gut nih.gov.

The tissue-to-plasma concentration ratios for this compound are high, with the highest values observed in adipose tissue nih.gov. In contrast, the active metabolite acitretin is found in concentrations that exceed the parent drug in the plasma, liver, kidney, and brain, reflecting its rapid formation and different distribution characteristics nih.gov. The parent drug is eliminated from most lean tissues relatively quickly, but its persistence in adipose tissue is prolonged nih.gov.

| Tissue | Parent Drug (this compound) Characteristics | Active Metabolite (Acitretin) Characteristics |

|---|---|---|

| Adipose Tissue | Primary long-term storage site; highest tissue/plasma ratio. nih.govnih.gov | Low accumulation. nih.gov |

| Liver | Initial high concentration, followed by redistribution; site of accumulation. nih.govnih.gov | Concentrations surpass parent drug. nih.gov |

| Adrenals | High levels of accumulation observed. nih.gov | Not identified as a major site of accumulation. nih.gov |

| Kidney | Initial high concentration, followed by redistribution. nih.gov | Concentrations surpass parent drug. nih.gov |

| Brain | Rapidly appears, followed by redistribution. nih.gov | Concentrations surpass parent drug. nih.gov |

| Skin | Site of redistribution and transient storage. nih.gov | Present, but distribution pattern differs from parent drug. nih.gov |

Comparative Distribution Studies Across Different Animal Tissues

Research into the distribution of this compound in animal models highlights its highly lipophilic nature, which governs its accumulation and retention in various tissues. Studies in rats have been particularly informative in mapping the compound's journey through the body following administration.

After intravenous administration in rats, this compound is rapidly distributed to most tissues. An initial phase involves appearance in highly perfused organs, followed by a redistribution into muscle, skin, and ultimately, adipose tissue nih.gov. This pattern is characteristic of fat-soluble compounds. Adipose tissue serves as the primary storage site, with tissue-to-plasma concentration ratios reaching as high as 14 to 1 nih.gov. In fat tissue, the maximum concentration is achieved quickly, around 1.5 hours post-dose, and remains relatively constant for an extended period (up to 96 hours in one study), indicating prolonged storage in this deep compartment nih.gov.

Skin is another significant site of transient storage for this compound, with the drug demonstrating a terminal half-life of 41 hours in this tissue nih.gov. In contrast, the half-life in other lean tissues is much shorter, ranging from 1 to 6 hours nih.gov. The liver, kidneys, and brain also show significant concentrations of this compound's main metabolite, acitretin, sometimes surpassing the levels of the parent drug nih.gov.

The impact of body fat on this compound's disposition has been further investigated in obese versus normal rats. These studies confirm that body fat has a significant effect, slowing the systemic clearance of retinoids and leading to longer elimination half-lives in obese models researchgate.net. This underscores the critical role of adipose tissue in the pharmacokinetics of this highly lipophilic compound.

Table 1: this compound Distribution in Rat Tissues

| Tissue | Key Research Finding | Reference |

|---|---|---|

| Adipose Tissue | Highest tissue/plasma concentration ratio (14 to 1); acts as a deep compartment for prolonged storage. | nih.gov |

| Skin | Site of transient storage with a terminal half-life of 41 hours. | nih.gov |

| Liver | Rapidly accumulates this compound and its metabolite, acitretin. | nih.gov |

| Kidney | Shows concentrations of the metabolite acitretin that can surpass the parent drug. | nih.gov |

| Muscle | Involved in the redistribution phase before ultimate accumulation in fat. | nih.gov |

| Plasma | Exhibits a short elimination half-life of 1.7 hours. | nih.gov |

Cellular Uptake Mechanisms and Transporter Involvement

The precise mechanisms governing the cellular uptake of this compound are not fully elucidated in research literature. However, its physicochemical properties and interactions with cell membranes and transporter proteins provide significant insights. As a highly lipophilic molecule, this compound is expected to readily cross cell membranes via passive diffusion wikipedia.org. Research has shown that this compound exerts a direct fluidizing effect on erythrocyte membranes, which supports the likelihood of its passage through the lipid bilayer without the need for specific influx transporters nih.gov.

While influx mechanisms are not clearly defined, this compound's interaction with efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, has been a subject of investigation. These transporters are crucial in limiting the intracellular accumulation of various xenobiotics. Predictive models suggest that this compound may be an inhibitor of P-glycoprotein (P-gp, or ABCB1), a prominent efflux pump drugbank.com. This is further supported by research on its active metabolite, acitretin, which has been shown to inhibit P-glycoprotein, thereby increasing the absorption of co-administered P-gp substrates ej-med.org.

In-vitro assays have also examined this compound's effect on other ABC transporters. One study found that this compound inhibits the Multidrug Resistance-Associated Protein 2 (MRP2, or ABCC2), although this inhibition was observed at a high concentration (IC50 >133 µM), suggesting it is a weak inhibitor of this particular transporter ucsf.edu.

Interactions with Xenobiotic Metabolizing Systems (Research Focus)

This compound, as a xenobiotic, is subject to metabolic processes designed to detoxify and eliminate foreign compounds from the body. These processes are often divided into multiple phases involving a complex network of enzymes that modify the drug's structure to increase its water solubility and facilitate excretion nih.gov. Retinoids as a class are known to have tight metabolic interactions with these xenobiotic systems, affecting how the body responds to various foreign substances and, conversely, how those substances affect retinoid homeostasis ej-med.orgnih.gov.

Influence on Cytochrome P450 Enzymes and Other Metabolic Pathways

The cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism of many drugs, and this compound is no exception. Research indicates that this compound interacts with this system as both a substrate and an inhibitor.

Data suggests that this compound is a substrate for the CYP3A4 isozyme, one of the most abundant and important drug-metabolizing enzymes in the human liver drugbank.comnih.gov. It is also predicted to be an inhibitor of the CYP1A2 isozyme drugbank.com. A significant interaction has been identified with aromatase, a CYP enzyme (CYP19A1) responsible for converting androgens to estrogens drugbank.com. Studies on other retinoids, such as retinol (B82714) and all-trans retinoic acid, have demonstrated a clear inhibitory effect on aromatase activity and expression in vitro, suggesting this is a target for this class of compounds nih.gov.

Beyond the P450 system, this compound has been shown to influence other metabolic pathways. In psoriatic skin, treatment with this compound led to a decline in the concentrations of arachidonic acid and its lipoxygenase product, 12-HETE mdpi.com. These molecules are key mediators of inflammation, and their reduction indicates an interaction with the cyclo-oxygenase and lipoxygenase pathways.

Research on Enzyme Induction or Inhibition by this compound

Enzyme Inhibition: this compound has been shown to be a potent inhibitor of ornithine decarboxylase (ODC) nih.gov. ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell growth and proliferation nih.govnih.gov. In psoriatic skin, which is characterized by hyperproliferation, ODC activity is significantly elevated. Treatment with this compound was found to significantly reduce ODC activity, and this inhibition is considered one of the mechanisms of its action nih.gov. As previously noted, this compound also acts as an inhibitor of the enzyme aromatase (CYP19A1) drugbank.com.

Enzyme Induction: Direct evidence for enzyme induction by this compound is limited in the available research. However, studies on its primary active metabolite, acitretin, provide strong indications of this potential. Research in Sprague-Dawley rats has shown that acitretin can induce the hepatic cytochrome P-450 enzyme system, suggesting it may induce its own metabolism nih.gov. Furthermore, studies on the broader class of retinoids have demonstrated that compounds like all-trans-retinoic acid can induce the expression and activity of CYP3A4, a key enzyme in drug metabolism nih.govresearchgate.net. This induction is mediated through the activation of nuclear receptors such as the Vitamin D receptor (VDR) that form heterodimers with the Retinoid X Receptor (RXR) nih.gov.

Table 2: Summary of this compound's Interactions with Enzymes and Transporters

| Target | Interaction | Research Context | Reference |

|---|---|---|---|

| Enzymes | |||

| Cytochrome P450 3A4 (CYP3A4) | Substrate | Predicted from metabolic data. | drugbank.com |

| Cytochrome P450 1A2 (CYP1A2) | Inhibitor | Predicted from computational models. | drugbank.com |

| Aromatase (CYP19A1) | Inhibitor | Identified as a pharmacological target. | drugbank.com |

| Ornithine Decarboxylase (ODC) | Inhibitor | Demonstrated in psoriatic skin; reduces elevated activity. | nih.gov |

| Hepatic Cytochrome P-450 System | Induction (via metabolite) | The metabolite acitretin shows potential for hepatic enzyme induction. | nih.gov |

| Transporters | |||

| P-glycoprotein (P-gp/ABCB1) | Inhibitor | Predicted interaction; metabolite acitretin is a known inhibitor. | drugbank.comej-med.org |

| MRP2 (ABCC2) | Weak Inhibitor | In-vitro assay showed inhibition only at high concentrations. | ucsf.edu |

Synthetic Strategies, Derivatization, and Structure Activity Relationship Sar Research of Etretinate

Academic Synthetic Routes for Etretinate (B1671770) and its Precursors

Various academic routes have been developed for the synthesis of this compound and its precursors. One outlined synthesis starts from 2,3,5-trimethylphenol. This compound is methylated, followed by a Friedel-Crafts reaction with a specific alcohol to yield terminal alkynes. iarc.fr Further steps involve deprotonation and reaction with an aldehyde to form a propargyl alcohol, which is then processed to obtain this compound. iarc.fr

Another approach involves the synthesis of acitretin (B1665447), which can then be esterified to produce this compound. iarc.fr A synthesis of acitretin has been described starting from an aryl-substituted pentadienal. iarc.fr This reacts with a diester in the presence of a base to yield a dicarboxylic acid, which is further transformed into acitretin. iarc.fr

Large-scale syntheses of acitretin and various derivatives, including this compound, have also been reported. iarc.fr

Novel Methodologies for Retinoid Synthesis

Novel methodologies have been explored for the synthesis of retinoids, including those structurally related to this compound. Cross-metathesis reactions have emerged as a key step in the synthesis of new this compound-type retinoids and other retinoids like ethyl retinoate. nih.govresearchgate.netacs.orgacs.org This strategy involves coupling unsaturated ketones or allylic alcohols with dienes using a catalyst. nih.gov While initial attempts with certain ketones resulted in low yields, optimizing conditions and exploring different substrates, such as allylic alcohols, demonstrated improved efficiency and stereoselectivity. nih.gov

Other novel approaches in retinoid synthesis include the use of the Stille reaction for constructing polyenic chains, offering potential advantages in stereochemical control under conditions compatible with sensitive retinoids, in contrast to traditional methods like Wittig or Julia reactions. organic-chemistry.org The Negishi reaction, involving Pd- and Zn-catalyzed alkenyl-alkenyl coupling, has also been applied to the synthesis of carotenoids and related natural products. organic-chemistry.org

Furthermore, new synthetic pathways based on the oxidation state modification (OSM) concept have been demonstrated for the synthesis of intermediates like -ionylidene acetaldehyde, crucial for retinoid synthesis. researchgate.net

Stereoselective Synthesis Approaches

Stereoselective synthesis is critical for retinoids due to the importance of double bond geometry for their biological activity. organic-chemistry.org Efforts have been dedicated to developing stereoselective routes to retinoids, including those structurally similar to this compound. For instance, stereoselective syntheses of (all-E)-C15-aldehyde, a key intermediate in the synthesis of acitretin via a C15+C5 route, have been reported with high stereoselectivity. researchgate.net

Studies have also focused on achieving stereocontrol in the synthesis of specific retinoid isomers, such as 9-cis-retinoic acid and 13-cis-retinoic acids, utilizing methods that yield desired E or Z olefins stereoselectively. acs.orgresearchgate.netgoogle.com Metal-catalyzed cross-coupling reactions of (Z)-1-alkenylmetals have been explored for the highly convergent and stereospecific synthesis of 11-cis-retinoids. acs.org

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives are aimed at exploring the relationship between structure and activity, potentially leading to compounds with improved properties. This involves modifying the core structure of this compound. wikipedia.orgiarc.frorganic-chemistry.orgnih.govwikidata.org

Structural Modifications and Their Synthetic Challenges

Structural modifications of this compound and related retinoids can involve altering the polyene side chain, the aromatic head group, or the ester functionality. Challenges in their synthesis often include controlling the stereochemistry of multiple double bonds in the polyene chain and the introduction of specific functional groups at desired positions. wikipedia.orgiarc.frnih.govwikidata.org

For example, the synthesis of aromatic retinoids with a carbonyl group replacing an ethenylene unit in the polyene chain has been explored using cross-metathesis reactions. nih.govresearchgate.net This involves coupling reactions between vinyl or allyl ketones and dienes. nih.gov

Modifications to the aromatic ring have also been investigated. The synthesis of acitretin analogs with changes in the lipophilic aromatic part has been achieved using Wittig or Horner-Wadsworth-Emmons reactions starting from aromatic aldehydes or methyl ketones. researchgate.net

The introduction of an amide linkage to the terminal carboxylic group in synthetic retinoids is a common approach to reduce lipophilicity and facilitate hydrogen bonding. researchgate.net

Development of Retinoid Mimetics

The development of retinoid mimetics involves designing compounds that mimic the biological activity of retinoids but possess different structural scaffolds. This research aims to overcome some of the limitations of traditional retinoids, such as toxicity or metabolic instability. While the provided text does not detail the development of this compound-specific mimetics, the broader field of retinoid mimetics is an active area of research. Studies have explored atypical retinoids with proapoptotic activity and investigated structural features essential for their activity. researchgate.net Research is also being carried out to find retinol-mimetic ancient medicines. japsonline.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of retinoids, including this compound and its analogues, relates to their biological activity. These studies help identify key structural features necessary for interaction with retinoid receptors and subsequent cellular responses. wikipedia.orgiarc.frnih.govresearchgate.netblogspot.com

For retinoids that interact with Retinoic Acid Receptors (RARs), a terminal carboxylic acid group and a lipophilic head group are generally required for interaction. iarc.fr this compound, being an ethyl ester, is not expected to directly bind RARs and requires hydrolysis to acitretin for activity. iarc.fr

SAR studies on retinoid analogues have demonstrated that small changes in structure can significantly impact their ability to bind to retinoid receptors or modulate gene expression. blogspot.com Key structural features influencing activity include the length and branching of the side chain and the position of functional groups. blogspot.com

The planar all-trans configuration of the this compound side-chain appears to be optimal for certain activities. iarc.fr However, other isomers, such as 9-cis-retinoic acid, are known to activate Retinoid X Receptors (RXRs) and can also activate RARs. iarc.fr This highlights the importance of stereochemistry in retinoid activity.

SAR studies have also been conducted on specific classes of retinoid analogues, such as 7,8-dihydroretinoic acid analogues, to evaluate their activity in inhibiting biological processes like papilloma formation. nih.gov These studies have shown that modifications to the structure can influence activity and binding to proteins like cellular retinoic acid-binding protein (CRABP) and RARs. nih.gov

Research on RXR-selective retinoids has identified critical structural determinants that confer selectivity for members of the RXR subfamily, often involving the addition of functional groups to specific positions of the aromatic moiety. nih.gov

SAR studies continue to be performed to investigate the activity of retinoid-related molecules, including atypical retinoids, and to identify structural requirements for desired biological effects such as antiproliferative or proapoptotic activity. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5282375 |

| Acitretin | 5284513 |

| All-trans-Retinoic acid | 444795 |

| Retinol (B82714) | 445354 |

Interactive Data Table (Example based on search results - illustrative)

While specific detailed data tables on synthesis yields or SAR binding affinities for this compound analogues were not consistently available across the search results in a format suitable for direct extraction into a single comprehensive table, the following illustrates the type of data that would be presented in an interactive table if available:

| Analogue Structural Modification | Synthesis Yield (%) (Example) | Activity (e.g., EC50) (Example) | Receptor Binding (e.g., Ki) (Example) |

| Original this compound | N/A | Requires conversion | Low affinity for RARs direct binding iarc.fr |

| Acitretin (metabolite) | N/A | Biologically active iarc.fr | Binds RARs iarc.fr |

| Analogue A (Modification X) | 75 | 100 nM | 50 nM (RARα) |

| Analogue B (Modification Y) | 60 | 500 nM | 200 nM (RXRα) |

Correlation of Structural Features with Receptor Binding Affinity (RARs, RXRs)

Retinoids exert their biological effects primarily by binding to and activating nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). iarc.frreactome.org These receptors belong to the superfamily of ligand-activated nuclear receptors and have three isoforms each: alpha (α), beta (β), and gamma (γ). mdedge.comnih.gov Upon ligand binding, RARs typically form heterodimers with RXRs to interact with retinoid response elements (RAREs) on DNA, thereby regulating gene transcription. reactome.orgmdedge.comdrugbank.comdrugbank.comembopress.org

Structure-activity relationship studies with retinoid analogs have established that a terminal carboxylic acid group and a lipophilic head group are crucial for interaction with RARs. iarc.friarc.fr As an ethyl ester derivative, this compound itself is not expected to bind strongly to RARs and requires metabolic conversion to its free acid form, acitretin, to effectively activate these receptors. iarc.fr The 4-methoxy-2,3,6-trimethylphenyl group in this compound provides the necessary lipophilic region for RAR activity. iarc.fr

While all-trans-retinoic acid (ATRA) is a physiological ligand for RARs, 9-cis-retinoic acid is a physiological ligand for RXRs and can also activate RARs. iarc.frnih.gov The planar all-trans configuration of the polyene side chain in this compound appears to be optimal for certain activities. iarc.fr Structural variations in synthetic retinoids, particularly within the linker region connecting the aromatic head group and the polyene chain, can influence selectivity between RARs and RXRs, as well as among the different RAR isotypes. nih.gov

SAR Analysis of Cellular Potency In Vitro

In vitro studies have investigated the effects of this compound and its metabolite acitretin on various cellular processes, including proliferation and differentiation. Research on human keratinocytes has shown that this compound can influence proliferation and cytokine secretion, with effects depending on cell type and culture conditions. nih.gov For instance, this compound promoted proliferation of normal human keratinocytes under specific growth conditions. nih.gov

Comparative studies have indicated that this compound is generally less effective than acitretin, ATRA, and 13-cis-retinoic acid in inhibiting cell proliferation in various cancer and normal epidermal cell lines. iarc.fr This difference in potency in vitro is attributed to this compound requiring de-esterification to acitretin to exert its biological activity. iarc.friarc.fr

Studies examining the effect of this compound on human dermal fibroblasts have shown no significant impact on proliferation in either monolayer or three-dimensional cultures. nih.gov However, this compound did increase collagen and glycosaminoglycan content in the cell layer, an effect observed prominently in fibroblasts from elderly individuals but not from younger donors, suggesting a differential effect based on donor age. nih.gov

In the limb bud mesenchymal cell "micromass" culture assay, which assesses the inhibition of chondrogenesis as a marker of teratogenic potential, this compound was essentially inactive in vitro. mdedge.com This contrasted with its metabolite, etretin (acitretin), which suppressed chondrogenesis in this assay with activity equivalent to that of all-trans-retinoic acid, highlighting the requirement of a free carboxylic acid group for this specific in vitro activity. mdedge.com

Identification of Key Pharmacophores for Retinoid Activity

Pharmacophores represent the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger its biological response. In the context of retinoids, understanding the key pharmacophores is crucial for designing compounds with desired activity and selectivity towards retinoid receptors.

Studies utilizing computational approaches, such as pharmacophore modeling and molecular docking, have aimed to identify the key features required for retinoid binding to their receptors. dur.ac.ukacs.orgsci-hub.seresearchgate.net For instance, pharmacophore models for RARα agonists have incorporated features such as aromatic rings, hydrophobic groups, and anionic groups, reflecting the interactions within the receptor's ligand-binding pocket. acs.org

The binding of retinoids to the ligand-binding pockets (LBPs) of RARs and RXRs involves specific interactions. The polar end of the retinoid molecule needs to interact favorably with amino acid residues at the "bottom" of the LBP. nih.gov These specific interactions, involving the LBP and the "anchoring" group at the polar end, are evident in crystal structures of retinoid-receptor complexes. nih.gov

Key pharmacophore features often include a polar head group (like the carboxylic acid in acitretin or the ester in this compound, which is metabolized to the acid), a polyene chain of a specific length and configuration (typically all-trans for optimal RAR activity), and a lipophilic or aromatic head group. iarc.friarc.frnih.gov The interplay of these features dictates the binding affinity and specificity to the different RAR and RXR subtypes. Variations in the hydrophobic section and linker regions of retinoids can significantly influence their interaction with the receptor LBPs and subsequent activity. nih.gov

Prodrug Strategies in Retinoid Research

Prodrug strategies in retinoid research involve chemically modifying a retinoid compound to alter its physicochemical properties, often to improve absorption, distribution, metabolism, excretion, or to reduce toxicity or improve targeted delivery. The modified compound, the prodrug, is typically inactive or less active than the parent drug and is converted in vivo to the active form through metabolic processes.

This compound itself can be considered a prodrug of acitretin, its active metabolite. iarc.friarc.fr this compound is an ethyl ester that undergoes extensive hydrolysis in the liver, gut, and blood to yield acitretin. iarc.fr This metabolic conversion is essential for this compound to exert its primary biological activity through activation of RARs, as acitretin possesses the necessary carboxylic acid group for strong receptor interaction. iarc.friarc.fr

The conversion of acitretin back to this compound can also occur through a re-esterification process, which can be potentiated by the presence of ethanol. nih.govactasdermo.orgbioline.org.br This metabolic interconversion is particularly relevant due to the differing pharmacokinetic profiles of the two compounds; this compound is highly lipophilic and accumulates in adipose tissue with a long elimination half-life, while acitretin is less lipophilic and has a much shorter half-life. wikipedia.orgiarc.fractasdermo.orgbioline.org.br

Beyond the this compound-acitretin example, prodrug strategies in retinoid research have been explored for various purposes. These include improving topical delivery and reducing skin irritation through approaches like encapsulation in nanoparticles or binding to carriers like polymers. nih.gov Prodrugs designed for enzyme-triggered release have also been investigated, particularly in the context of targeted drug delivery, such as using phospholipid prodrugs degradable by specific enzymes. acs.org Another strategy involves conjugating retinoids to other therapeutic agents to create prodrugs with potential for enhanced delivery or synergistic effects. nih.gov

Analytical and Research Methodologies for Studying Etretinate

Chromatographic and Spectroscopic Techniques for Research Analysis

Chromatographic and spectroscopic methods are fundamental for the identification, separation, and quantification of etretinate (B1671770) and its metabolites in complex matrices such as biological fluids and tissues iarc.frnih.govnih.govresearchgate.netthermofisher.com.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Samples